Bupivacaine-d9 Hydrochloride

Overview

Description

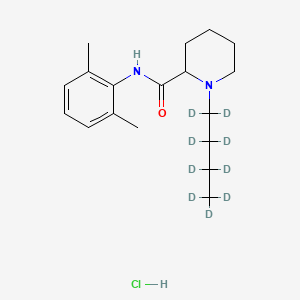

Bupivacaine-d9 Hydrochloride is the labelled analogue of Bupivacaine . Bupivacaine is a medication used to decrease feeling in a specific area . It is a potent local anesthetic with unique characteristics from the amide group of local anesthetics . Local anesthetics are used in regional anesthesia, epidural anesthesia, spinal anesthesia, and local infiltration .

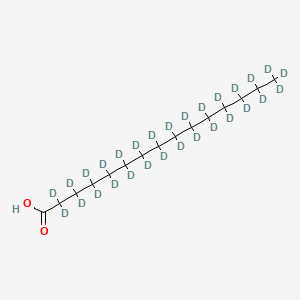

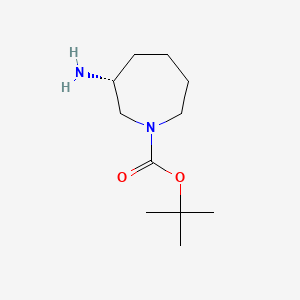

Molecular Structure Analysis

The molecular formula of this compound is C18H29ClN2O . The structure includes an aromatic ring, a connecting group which is an amide, and an ionizable amine group . The exact mass is 333.2533320 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 333.9 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has 5 rotatable bonds . The topological polar surface area is 32.3 Ų . The heavy atom count is 22 . The complexity is 321 .Scientific Research Applications

Analytical Method Development

Bupivacaine Hydrochloride's properties have led to the development of analytical methods for its detection and quantification in pharmaceutical preparations. The development of a fast, simple, and sensitive spectrophotometric method for the determination of bupivacaine in pharmaceutical preparations has been a subject of study. This method is crucial for ensuring the quality and safety of pharmaceutical products containing bupivacaine (Corciovă, 2013).

Veterinary Applications

In veterinary medicine, bupivacaine hydrochloride is used to reduce the amount of general anesthesia needed and to manage post-procedural pain in animals, such as in dental procedures for infant pigs. Research into its duration of action provides insights into optimizing its use for animal welfare (Holman et al., 2014).

Drug Formulation and Delivery

Bupivacaine hydrochloride's formulation into an aqueous suspension of multivesicular liposomes provides long-lasting analgesia for up to 72 hours, which is a significant improvement over traditional formulations. This formulation is used in a variety of surgical procedures, demonstrating its versatility in medical applications (Lambrechts et al., 2013).

Material Science and Drug Stability

The thermal and X-ray analysis of bupivacaine hydrochloride contributes to our understanding of its physical and chemical properties, which is essential for the development of stable and effective pharmaceutical formulations. Such studies ensure the drug's efficacy and safety when used in medical treatments (Sykuła-Zając et al., 2011).

Liposomal Formulations for Prolonged Analgesia

The preparation and characterization of liposomal bupivacaine for prolonged analgesia demonstrate the ongoing efforts to improve postoperative pain management. These formulations aim to provide safe, effective, and prolonged analgesia, enhancing patient recovery and comfort (Grant et al., 2001).

Mechanism of Action

Target of Action

Bupivacaine-d9 Hydrochloride, a deuterated compound of Bupivacaine, primarily targets sodium ion channels on neuronal cell membranes . It also has an effect on NMDA receptors and L-calcium and potassium channels . These targets play a crucial role in the generation and conduction of nerve impulses, which are critical for pain sensation.

Mode of Action

This compound operates by inhibiting sodium ion channels on neuronal cell membranes, thus blocking the generation and conduction of nerve impulses . This results in a loss of sensation, providing localized anesthesia . It also affects the activity of NMDA receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium-potassium pump mechanism. By blocking sodium ion channels, it disrupts the normal function of this pump, leading to a decrease in the membrane’s permeability to sodium ions . This results in inhibition of depolarization, effectively blocking the conduction of nerve impulses .

Pharmacokinetics

This compound exhibits bimodal kinetics with rapid uptake observed during the first few hours and prolonged release through 96 hours after administration . It is metabolized in the liver, forming a metabolite called pipecoloxylidine (PPX) . Approximately 6% of the drug is excreted unchanged in the urine . The clearance rate varies, with infants having a clearance rate of 7.1 ± 3.2 mL/kg/minute and children having a rate of 10 ± 0.7 mL/kg/minute .

Result of Action

The primary result of this compound’s action is the blockade of nerve impulse generation and conduction , leading to local or regional anesthesia . This makes it useful for a variety of superficial and invasive procedures, including surgery, dental and oral surgery procedures, diagnostic and therapeutic procedures, and obstetrical procedures .

Safety and Hazards

When handling Bupivacaine-d9 Hydrochloride, one should avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation . It is also advised to avoid contact with skin, eyes, or clothing . Protective gloves, protective clothing, eye protection, and face protection should be worn .

Biochemical Analysis

Biochemical Properties

Bupivacaine-d9 Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of sodium channels. It interacts with voltage-gated sodium channels (VGSCs) by binding to their intracellular portion, which prevents sodium influx into nerve cells and inhibits depolarization . This interaction is crucial for its anesthetic properties. Additionally, this compound can block L-type calcium channels and potassium channels, further contributing to its inhibitory effects on nerve signal transmission .

Cellular Effects

This compound affects various types of cells, particularly neurons and muscle cells. It influences cell function by inhibiting action potential propagation, which leads to a decrease in nerve signal transmission . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the blockade of sodium channels can alter the expression of genes involved in pain and inflammation pathways, thereby reducing pain perception .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the intracellular portion of voltage-gated sodium channels, leading to the inhibition of sodium influx . This binding prevents the depolarization of nerve cells, thereby blocking the propagation of action potentials. Additionally, this compound can inhibit L-type calcium channels and potassium channels, which further contributes to its anesthetic effects . These interactions result in the inhibition of nerve signal transmission and a reduction in pain perception.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of nerve signal transmission and reduced pain perception . The stability and degradation of the compound can influence its long-term efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits nerve signal transmission without causing significant adverse effects . At high doses, this compound can cause toxic effects, such as muscle twitching, low blood pressure, and irregular heart rate . These threshold effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 . These enzymes facilitate the breakdown of this compound into its metabolites, which are then excreted by the kidneys. The interaction with these enzymes can affect the metabolic flux and levels of metabolites in the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, particularly alpha-1-acid glycoprotein, which facilitates its transport in the bloodstream . The compound is then distributed to various tissues, including the nervous system and muscles, where it exerts its anesthetic effects. The binding to plasma proteins also affects its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the intracellular portion of voltage-gated sodium channels . This localization is crucial for its inhibitory effects on nerve signal transmission. Additionally, this compound can localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence cellular function and metabolism . The targeting signals and post-translational modifications that direct this compound to these compartments are essential for its activity and function.

properties

IUPAC Name |

N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/i1D3,4D2,5D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEYLFHKZGLBNX-WXBJMGRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747233 | |

| Record name | 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286973-34-9 | |

| Record name | 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)